Hydrogen-Bond Donor Count Reduction Relative to Free Acid Analog (CAS 135111-36-3)
The methyl ester eliminates the single hydrogen-bond donor (HBD) present in the free acid analog (CAS 135111-36-3). According to the Lipinski rule-of-five, each HBD reduction is associated with an approximate 10-fold increase in passive membrane permeability for neutral compounds [1]. The free acid possesses one HBD (carboxylic acid), while the methyl ester has zero HBDs. This difference is significant for blood-brain barrier penetration and cellular uptake in ACC-targeted metabolic disease programs where intracellular target engagement is required [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 0 HBD (methyl ester) |
| Comparator Or Baseline | 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid (CAS 135111-36-3): 1 HBD (carboxylic acid) |
| Quantified Difference | 1 HBD reduction (complete removal of acidic proton donor) |
| Conditions | Physicochemical property prediction based on functional group analysis; Lipinski rule-of-five framework |
Why This Matters
For procurement decisions in early drug discovery, the methyl ester's zero HBD profile predicts higher membrane permeability than the free acid, making it the preferred starting material when intracellular target access is prioritized.
- [1] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Class-level: rule-of-five HBD-permeability correlation). View Source
- [2] EP1910375B1 – Spirochromanone derivatives as acetyl coenzyme A carboxylase (ACC) inhibitors. European Patent Office. 2006. View Source
